molecular formula C10H21NO6S B13791682 Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate CAS No. 93941-88-9

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Cat. No.: B13791682
CAS No.: 93941-88-9
M. Wt: 283.34 g/mol
InChI Key: MXUSWWKXIPNEQJ-UHFFFAOYSA-M
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Description

TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE: is a chemical compound with the molecular formula C10H21NO6S and a molar mass of 283.34 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and an ester linkage. It is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE typically involves the reaction of trimethylamine with an appropriate alkylating agent, followed by esterification with an allyl ester. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE involves its interaction with molecular targets such as proteins and cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, including signal transduction and membrane transport .

Properties

CAS No.

93941-88-9

Molecular Formula

C10H21NO6S

Molecular Weight

283.34 g/mol

IUPAC Name

methyl sulfate;trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium

InChI

InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-7-8(2)10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MXUSWWKXIPNEQJ-UHFFFAOYSA-M

Canonical SMILES

CC(COC(=O)C=C)[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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